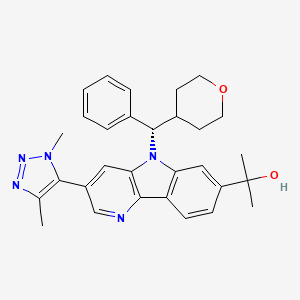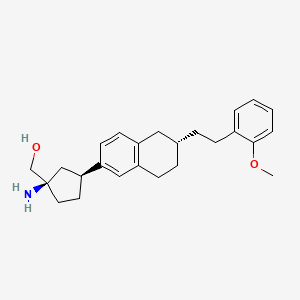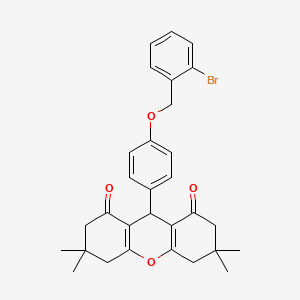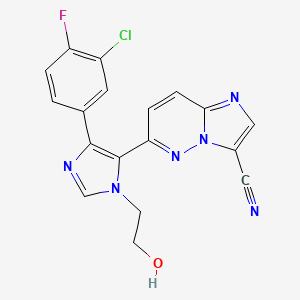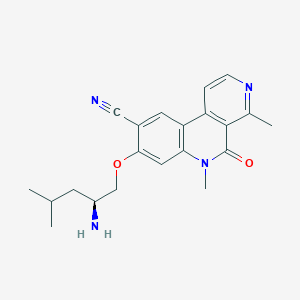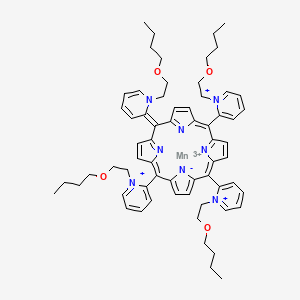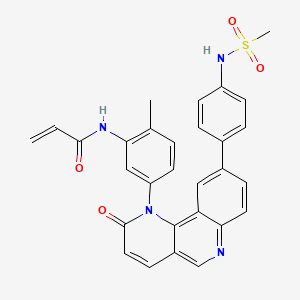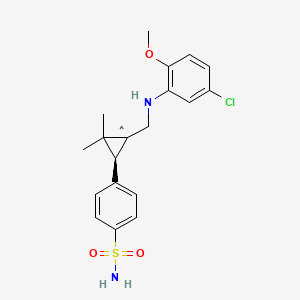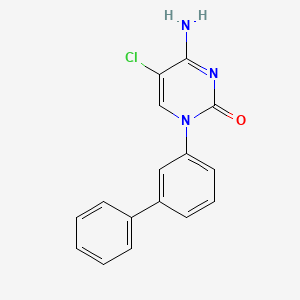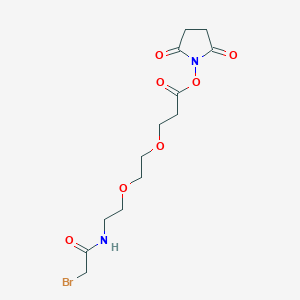
Éster de Bromoacetamido-PEG2-NHS
Descripción general
Descripción
Bromoacetamido-PEG2-NHS ester is a polyethylene glycol derivative containing a bromide group and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Aplicaciones Científicas De Investigación
Bromoacetamido-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker molecule in the synthesis of complex organic compounds.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Employed in the development of drug delivery systems and antibody-drug conjugates.
Industry: Utilized in the production of functionalized polymers and materials for various applications
Mecanismo De Acción
Target of Action
The primary targets of Bromoacetamido-PEG2-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
Bromoacetamido-PEG2-NHS ester interacts with its targets through a process known as nucleophilic substitution reactions . The bromide (Br) present in the compound serves as a good leaving group, facilitating these reactions. The NHS ester in the compound is used to label the primary amines of proteins and other amine-containing molecules .
Análisis Bioquímico
Biochemical Properties
Bromoacetamido-PEG2-NHS ester plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is based on the principle of nucleophilic substitution, where the bromide group acts as a leaving group .
Cellular Effects
The effects of Bromoacetamido-PEG2-NHS ester on cells are primarily through its role in the formation of PROTACs . These PROTACs can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromoacetamido-PEG2-NHS ester exerts its effects at the molecular level through its role in the synthesis of PROTACs . The PROTACs, in turn, exert their effects by selectively degrading target proteins . This is achieved through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG2-NHS ester is synthesized through a multi-step process. The initial step involves the reaction of polyethylene glycol with bromoacetic acid to form bromoacetamido-PEG. This intermediate is then reacted with N-hydroxysuccinimide and a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final product, Bromoacetamido-PEG2-NHS ester .
Industrial Production Methods
In industrial settings, the production of Bromoacetamido-PEG2-NHS ester involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Bromoacetamido-PEG2-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The N-hydroxysuccinimide ester group facilitates the formation of stable amide bonds with primary amines .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines in the presence of a base such as triethylamine to form stable amide bonds
Major Products
The major products formed from these reactions include amide-linked conjugates of proteins, peptides, and other amine-containing molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetamido-PEG-NHS ester: Similar in structure but with different polyethylene glycol chain lengths.
Iodoacetamido-PEG2-NHS ester: Contains an iodine group instead of a bromide group, offering different reactivity.
Maleimido-PEG2-NHS ester: Contains a maleimide group, which reacts with thiols instead of amines
Uniqueness
Bromoacetamido-PEG2-NHS ester is unique due to its combination of a bromide group and an N-hydroxysuccinimide ester, which provides versatility in conjugation reactions. The hydrophilic polyethylene glycol spacer enhances solubility and reduces non-specific interactions, making it a valuable tool in various research and industrial applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXVXMKIWXBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)
